3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride
Overview
Description
3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFNO and its molecular weight is 231.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Docking and QSAR Studies for c-Met Kinase Inhibitors
Research has demonstrated the utility of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA), 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (FPPA), and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine (AFPP) derivatives, which are structurally similar to "3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride," in inhibiting the c-Met kinase. Through docking and quantitative structure–activity relationship (QSAR) studies, these compounds were analyzed for their orientations, active conformations as inhibitors, and molecular features contributing to high inhibitory activity. The QSAR methods employed, including Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR), predicted biological activities of these inhibitors, suggesting their potential for therapeutic applications (Caballero et al., 2011).
Polar [3+2] Cycloaddition Reactions
Pyrrolidines, such as those derived from "3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride," have been highlighted for their importance in various applications, including their use as dyes and agrochemical substances. A study on the synthesis of pyrrolidines through [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene showcased the reaction's polar nature and its potential under mild conditions, underscoring the versatility of pyrrolidine derivatives in chemical synthesis (Żmigrodzka et al., 2022).
Fluorescent "Turn On" Chemo-Sensing
Research into salicylaldehyde based hydrazones, including 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol (FSMPH), has identified their application in fluorescent "turn on" response toward Al3+ ions. This illustrates the potential of fluoro-substituted compounds in developing sensitive and selective sensors for metal ions, which can be applied in environmental monitoring and biological studies (Rahman et al., 2017).
Synthesis and Characterization of Pyrrolidinyl Derivatives
The synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, derived from reactions involving pyrrolidinium pyrrolidine-1-carbodithioate, has been documented. These compounds, characterized by NMR, MS spectrometry, and other spectroscopic methods, indicate the broad utility of pyrrolidine derivatives in synthesizing complex molecular structures with potential applications in medicinal chemistry and material sciences (Sarbu et al., 2019).
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBKSMRVBVBGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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